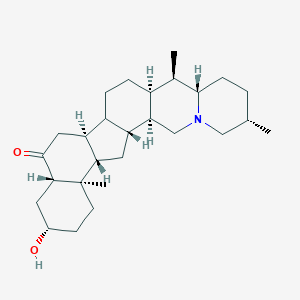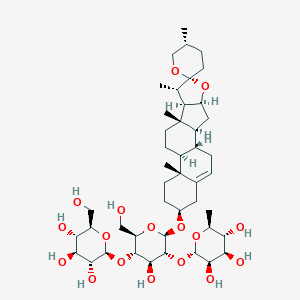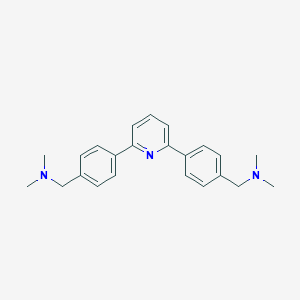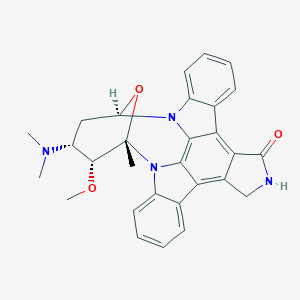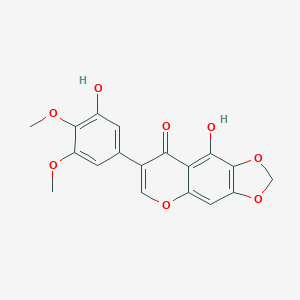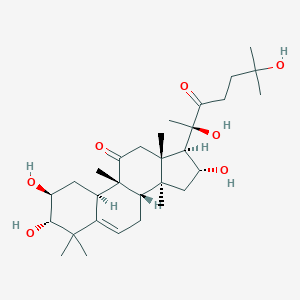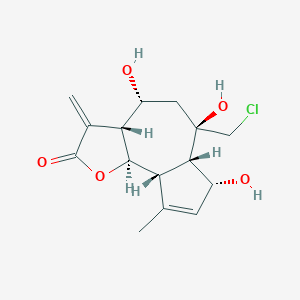
Eupalinilide D
Overview
Description
Eupalinilide D is a natural product isolated from the plant Eupatorium lindleyanum. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of Action
Eupalinilide D is a natural product isolated from Eupatorium lindleyanum . It is a type of sesquiterpene lactone, a class of compounds known for their broad range of significant pharmacological activities
Mode of Action
This compound, like other sesquiterpene lactones, is a Michael addition acceptor . This means that its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
It is known that michael addition acceptors can develop covalent modification of nucleophilic targets through their michael acceptor properties, affecting a range of entities from transcription factors to various enzymes and receptors .
Result of Action
It is known that sesquiterpene lactones, including this compound, have a broad range of significant pharmacological activities, such as anti-inflammatory, antibiotic, antitumor, antitrypanosomal, and cell cytotoxic effects .
Action Environment
It is known that the genus eupatorium l, from which this compound is derived, is indigenous to China , suggesting that the compound may be adapted to certain environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that sesquiterpenes, the class of compounds to which Eupalinilide D belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
For instance, Eupalinilide E has been shown to enhance phenotyped hematopoietic stem cells (HSCs) and glycolysis of CD34+ cells .
Molecular Mechanism
It is known that sesquiterpenes, the class of compounds to which this compound belongs, can develop covalent modification of nucleophilic targets through their Michael acceptor properties .
Temporal Effects in Laboratory Settings
Related compounds like Eupalinilide E have been studied for their ex-vivo expansion activity on hematopoietic stem cells (HSCs) from human cord blood (CB) CD34+ cells in serum-free, SCF, TPO and FL stimulated 7-day cultures .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Sesquiterpenes, the class of compounds to which this compound belongs, are known to interact with various enzymes or cofactors .
Transport and Distribution
It is known that sesquiterpenes, the class of compounds to which this compound belongs, can interact with various transporters or binding proteins .
Subcellular Localization
It is known that sesquiterpenes, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide D involves multiple steps, including the bromination of carvone, followed by a Favorskii rearrangement to form a lactone. Subsequent reduction and dehydration steps lead to the formation of a triene, which undergoes a palladium-catalyzed borylative cyclization. The final steps involve oxidation and esterification to yield this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Eupatorium lindleyanum or synthesized in laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions: Eupalinilide D undergoes various chemical reactions, including:
Reduction: Modified Luche reduction is employed to achieve selective reduction of specific functional groups.
Substitution: Selective epoxidation and subsequent opening with chloride are key steps in the synthesis.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and 3,5-dimethylpyrazole are used for selective oxidation.
Reduction: Sodium borohydride in the presence of cerium chloride (Luche reduction) is used for selective reduction.
Substitution: Palladium catalysts are used for borylative cyclization, and trifluoroacetic acid is used for desilylation.
Major Products: The major product formed from these reactions is this compound, characterized by its sesquiterpene lactone structure.
Scientific Research Applications
Eupalinilide D has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Industry: Limited industrial applications due to its primary use in research settings.
Comparison with Similar Compounds
Eupalinilide E: Another sesquiterpene lactone isolated from Eupatorium lindleyanum, known for its antiproliferative activity against cancer cells.
Eupalinilide G: Isolated from Eupatorium chinense, it has shown poor activity against triple-negative breast cancer cell lines compared to Eupalinilide D.
Eupachiilide A: A new sesquiterpene lactone with potent cytotoxicity against triple-negative breast cancer cell lines.
Uniqueness: this compound is unique due to its selective inhibition of specific sodium channels, making it a valuable tool for studying ion channel function and a potential therapeutic agent for treating resistant cancers .
Properties
IUPAC Name |
(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJLCSYIQFLDS-DKLFCYGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


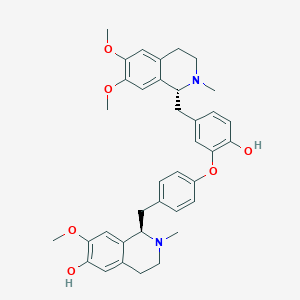
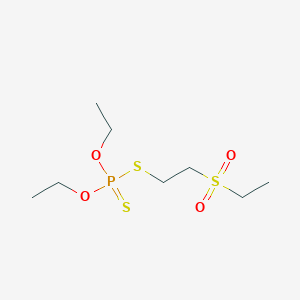
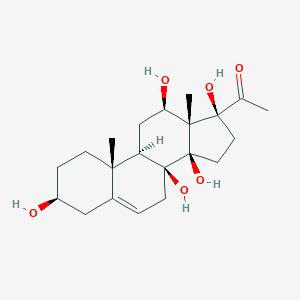
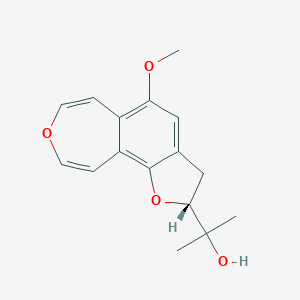
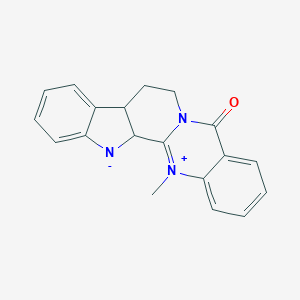
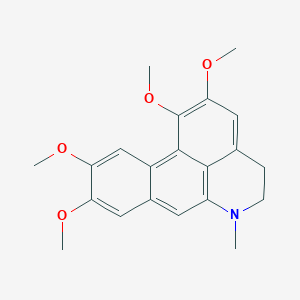
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
